RGH‑857 Exceeds the In‑Vitro Potency of the Predecessor Lead Compound 25 at the Human α7 nAChR
In a human α7 nAChR calcium‑flux assay performed on GH4C1 cells co‑expressing the receptor and the α4‑β2‑α7 chimera, RGH‑857 (compound 51) potentiated acetylcholine‑evoked responses with markedly higher potency than the earlier lead compound 25 [1]. The shift from lead 25 to RGH‑857 was driven by optimization of the benzamide periphery, illustrating that the hexyloxy–methoxybenzyl combination is critical for achieving the desired nanomolar‑range PAM activity [1].
| Evidence Dimension | Potentiation of α7 nAChR calcium flux (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.8 nM (RGH‑857) |
| Comparator Or Baseline | Lead compound 25: EC₅₀ = 12 nM |
| Quantified Difference | RGH‑857 is 15‑fold more potent than compound 25 |
| Conditions | GH4C1 cells co‑expressing human α7 nAChR and α4‑β2‑α7 chimera; calcium‑flux readout |
Why This Matters
A 15‑fold improvement in cellular potency directly translates to a wider therapeutic window and lower projected human dose, a key selection criterion for development candidates.
- [1] Ledneczki I, Tapolcsányi P, Gábor E, Vágó I, Szigetvári Á, Krámos B, Mohácsi R, Kolok S, Thán M, Lévay G, Lendvai B, Greiner I, Némethy Z, Éles J. Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). J Med Chem. 2026;69(3):2049–2066. doi:10.1021/acs.jmedchem.5c02408. View Source
